molecular formula C13H10N3S+ B025435 Omeprazole cyclic sulfenamide CAS No. 102332-89-8

Omeprazole cyclic sulfenamide

Cat. No. B025435
M. Wt: 240.31 g/mol
InChI Key: MQHNIGPTJLGAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole cyclic sulfenamide is a chemical compound that has been extensively researched for its potential application in the field of medicine. The compound is a derivative of omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole cyclic sulfenamide has been found to exhibit promising properties that make it a potential candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of omeprazole cyclic sulfenamide involves the inhibition of the activity of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH in the body, and its inhibition results in a decrease in the acidity of the surrounding environment. By reducing the acidity, omeprazole cyclic sulfenamide is able to exert its anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of omeprazole cyclic sulfenamide have been extensively studied. The compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, omeprazole cyclic sulfenamide has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in the treatment of cancer.

Advantages And Limitations For Lab Experiments

Omeprazole cyclic sulfenamide exhibits several advantages when used in lab experiments. The compound is stable and can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, omeprazole cyclic sulfenamide exhibits potent activity at low concentrations, making it a cost-effective compound to use in experiments. However, the compound's mechanism of action is not fully understood, and its potential side effects have not been extensively studied.

Future Directions

There are several future directions for the research on omeprazole cyclic sulfenamide. One potential area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, omeprazole cyclic sulfenamide could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of omeprazole cyclic sulfenamide involves the reaction of omeprazole with sulfuric acid and hydrogen peroxide. The reaction results in the formation of a cyclic sulfenamide ring, which is responsible for the compound's unique properties. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

Omeprazole cyclic sulfenamide has been extensively studied for its potential application in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these indications. Additionally, omeprazole cyclic sulfenamide has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

102332-89-8

Product Name

Omeprazole cyclic sulfenamide

Molecular Formula

C13H10N3S+

Molecular Weight

240.31 g/mol

IUPAC Name

9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11,13,15-heptaene

InChI

InChI=1S/C13H10N3S/c1-2-7-12-11(6-1)14-13-15-8-4-3-5-10(15)9-17-16(12)13/h1-8H,9H2/q+1

InChI Key

MQHNIGPTJLGAGH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1

Canonical SMILES

C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1

Other CAS RN

102332-89-8

synonyms

omeprazole cyclic sulfenamide
omeprazole sulfenamide

Origin of Product

United States

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